N-tert-butyl-1-(5-chloro-3-fluoropyridin-2-yl)pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-(5-chloro-3-fluoropyridin-2-yl)pyrrolidine-3-carboxamide is a pyridine-pyrrolidine hybrid compound featuring a tert-butyl group, a pyrrolidine-3-carboxamide backbone, and a 5-chloro-3-fluoropyridin-2-yl substituent. This compound’s structural motifs align with bioactive molecules targeting neurological or metabolic pathways, though direct pharmacological data are absent in the provided evidence .
Properties
IUPAC Name |
N-tert-butyl-1-(5-chloro-3-fluoropyridin-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFN3O/c1-14(2,3)18-13(20)9-4-5-19(8-9)12-11(16)6-10(15)7-17-12/h6-7,9H,4-5,8H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAQLFSVBBDGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=C(C=C(C=N2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is similar to the pyridine nucleus in the given compound, have been found to bind with high affinity to multiple receptors.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities.
Biochemical Pathways
Indole derivatives, which share some structural similarities with the given compound, have been found to possess various biological activities, affecting a wide range of biochemical pathways.
Biological Activity
N-tert-butyl-1-(5-chloro-3-fluoropyridin-2-yl)pyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16ClF N2O
- Molecular Weight : 270.73 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrrolidine Ring : Utilizing tert-butylamine and pyrrolidine derivatives.
- Substitution Reactions : Introducing the 5-chloro-3-fluoropyridine moiety through nucleophilic substitution methods.
- Carboxamide Formation : Converting the intermediate into the final carboxamide product via acylation.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, notably enzymes and receptors involved in inflammatory and neurological pathways. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity and selectivity.
Anti-inflammatory Activity
Research has shown that compounds similar to N-tert-butyl derivatives exhibit significant anti-inflammatory properties. For instance, studies involving related pyrrolidine derivatives have demonstrated dual inhibition of prostaglandin and leukotriene synthesis, leading to reduced inflammation and pain response comparable to established anti-inflammatory drugs like indomethacin .
Anticancer Activity
N-tert-butyl derivatives have also been evaluated for their anticancer potential. In vitro studies indicated that these compounds can inhibit cell proliferation in various cancer cell lines by disrupting microtubule dynamics, which is crucial for mitotic processes. For example, similar compounds were shown to affect spindle morphology in HeLa cells, leading to cell cycle arrest and apoptosis .
Case Studies
- Case Study on Anti-inflammatory Effects :
- Case Study on Anticancer Activity :
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-tert-butyl-1-(5-chloro-3-fluoropyridin-2-yl)pyrrolidine-3-carboxamide exhibit significant anticancer properties. Studies have shown that derivatives of pyrrolidine can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, the compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit proliferation, demonstrating potential as a lead compound for developing new anticancer drugs .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Pyrrolidine derivatives have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies indicate that this compound may influence dopaminergic pathways, making it a candidate for further exploration in conditions like Parkinson's disease and schizophrenia .
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques employed include:
- NMR Spectroscopy : Used to confirm the molecular structure.
- Mass Spectrometry : Provides molecular weight information.
- HPLC : Assesses purity levels.
Case Study on Antitumor Efficacy
A study published in a reputable journal evaluated the antitumor efficacy of this compound in vitro against various cancer cell lines, including breast and lung cancer models. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Neuropharmacological Assessment
Another significant study focused on the neuropharmacological properties of the compound, assessing its effects on neurotransmitter release in animal models. The findings suggested that the compound could enhance dopamine release while reducing glutamate toxicity, supporting its potential use in treating neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridine-Pyrrolidine Derivatives from Catalogs
Compound A : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Structure : Contains a 5-bromo-3-(dimethoxymethyl)pyridin-2-yl group and a pyrrolidine-1-carboxylate backbone.
- Key Differences: Substitutes Cl/F with bromine and dimethoxymethyl groups, altering electronic properties (bromo is less electronegative than Cl/F).
Compound B : 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine
- Structure : Features a 5-bromo-3-methoxypyridine ring and a silyl-protected hydroxymethyl-pyrrolidine group.
- Key Differences :
Compound C : tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate
Pyridazine-Based Analogs from Patent Literature
Compound D : (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide
Comparative Analysis Table
| Parameter | Target Compound | Compound A | Compound B | Compound D |
|---|---|---|---|---|
| Core Structure | Pyridine-pyrrolidine | Pyridine-pyrrolidine | Pyridine-pyrrolidine | Pyridazine-phenyl |
| Pyridine Substituents | 5-Cl, 3-F | 5-Br, 3-(dimethoxymethyl) | 5-Br, 3-OCH3 | N/A (pyridazine core) |
| Functional Groups | Carboxamide | Carboxylate ester | Silyl ether | Carboxamide, trifluoromethyl |
| Molecular Weight (Da)* | ~327.8 | ~434.3 | ~518.5 | ~804.3 |
| Key Inferred Properties | High electronegativity, moderate lipophilicity | Lower polarity, ester hydrolysis susceptibility | High lipophilicity, silyl stability | High polarity, metabolic stability |
*Molecular weights estimated from structural formulas.
Research Implications and Limitations
- Electronic Effects : The target compound’s Cl/F substituents may enhance binding to electron-deficient targets compared to bromo/methoxy analogs .
- Metabolic Stability : The tert-butyl group and carboxamide linkage likely improve resistance to degradation versus carboxylate or carbamate derivatives .
- Data Gaps: No direct pharmacological or pharmacokinetic data are available in the provided evidence, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
